5-Ethyl-2-aminophenylacetic acid

COX-2 inhibition Veterinary NSAID Selectivity index

Procure the definitive robenacoxib precursor—5-Ethyl-2-aminophenylacetic acid. This 5-ethyl homologue is the sole intermediate that, upon N-arylation with 2,3,5,6-tetrafluoroaniline, yields the marketed COX-2 selective veterinary NSAID. The unsubstituted or 5-methyl variants are not functionally interchangeable: robenacoxib achieves a COX-1:COX-2 IC₅₀ ratio of 129:1 (dog) and 32:1 (cat), unattainable with other 5-alkyl analogs. Using this intermediate ensures alignment with existing Drug Master Files for robenacoxib and eliminates costly custom synthesis.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B8342480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-aminophenylacetic acid
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)N)CC(=O)O
InChIInChI=1S/C10H13NO2/c1-2-7-3-4-9(11)8(5-7)6-10(12)13/h3-5H,2,6,11H2,1H3,(H,12,13)
InChIKeyLFYXSUUWPZXCBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-aminophenylacetic Acid Procurement: Core Intermediate for Veterinary COX-2 Selective Inhibitors


5-Ethyl-2-aminophenylacetic acid (2-(2-amino-5-ethylphenyl)acetic acid; C10H13NO2; MW 179.22 g/mol) is a substituted aminophenylacetic acid building block in which the phenyl ring carries a 5-ethyl and 2-amino substituent [1]. Its primary established role is as the key synthetic precursor to robenacoxib—a highly selective cyclooxygenase-2 (COX-2) inhibitor approved for veterinary use in dogs and cats—where the free 2-amino group undergoes N-arylation with 2,3,5,6-tetrafluoroaniline [1][2]. Within the broader class of 5-alkyl-2-aminophenylacetic acids, the 5-ethyl homologue occupies a distinct position because it provides the exact substitution pattern required for the marketed drug robenacoxib, whereas the 5-methyl analogue serves as the precursor for lumiracoxib, a structurally related but human-use COXIB with a different selectivity profile and a known hepatotoxicity liability [3].

Why 5-Ethyl-2-aminophenylacetic Acid Cannot Be Replaced by Generic Aminophenylacetic Acid Building Blocks


Simple aminophenylacetic acid scaffolds (e.g., 2-aminophenylacetic acid, CAS 3342-77-6, or unsubstituted phenylacetic acid) lack the 5-alkyl substituent that is essential for imparting COX-2 selectivity in the final drug molecule [1]. The 5-ethyl group in this specific compound contributes to the steric and electronic environment that, upon N-arylation, enables the resulting robenacoxib to achieve an in vitro COX-1:COX-2 IC50 ratio of 129:1 in dogs and 32:1 in cats, compared with COX-1:COX-2 ratios of only 3.9 for diclofenac and 2.7 for meloxicam in the same feline assay system [2]. Furthermore, substituting the 5-ethyl with a 5-methyl group yields the intermediate for lumiracoxib, a drug that was withdrawn from human use due to hepatotoxicity associated with bioactivation of the 2-chloro-6-fluoroaniline moiety; the 5-ethyl/2,3,5,6-tetrafluoroaniline combination in robenacoxib does not share this metabolic liability [3]. Thus, neither unsubstituted nor 5-methyl variants are functionally interchangeable when the target downstream API is robenacoxib.

Quantitative Differentiation of 5-Ethyl-2-aminophenylacetic Acid Versus Closest Analogs: Supporting Evidence for Scientific Selection


COX-2 Selectivity of Robenacoxib Derived from 5-Ethyl-2-aminophenylacetic Acid vs. Structural Analogues from 5-Methyl Homologue

The final drug robenacoxib—synthesised exclusively from 5-ethyl-2-aminophenylacetic acid via N-arylation with 2,3,5,6-tetrafluoroaniline—achieves an in vitro COX-1:COX-2 IC50 ratio of 32:1 in feline whole blood assays, representing 8.2-fold greater COX-2 selectivity than diclofenac (ratio 3.9) and 11.9-fold greater than meloxicam (ratio 2.7) measured under identical conditions [1]. In canine assays, the selectivity ratio for robenacoxib reaches 129:1 [2]. In contrast, the 5-methyl analogue of the intermediate (2-amino-5-methylphenylacetic acid) is used to prepare lumiracoxib, which exhibits a markedly different COX-2 inhibition profile: using purified ovine COX-1 and human COX-2, lumiracoxib was reported to be a poor inhibitor of COX-1 but only a relatively weak inhibitor of COX-2, with IC50 values of >100 µM for COX-1 and approximately 4 µM for COX-2 [3]. This illustrates that the 5-ethyl substitution in the intermediate directly constrains the achievable selectivity profile of the derived API.

COX-2 inhibition Veterinary NSAID Selectivity index

Synthesis Route Advantage: Yield and Hazard Reduction in 5-Ethyl-2-aminophenylacetic Acid Production via Sandmeyer Method

A disclosed synthetic method for the robenacoxib intermediate (in which 5-ethyl-2-aminophenylacetic acid or its acetyl derivative is generated via Sandmeyer reaction of 5-ethylaniline with trichloroacetaldehyde and hydroxylamine) eliminates the requirement for anhydrous conditions and avoids aluminium trichloride catalyst entirely [1]. Traditional Friedel-Crafts routes to 5-alkyl-2-aminophenylacetic acids, as described in Novartis patents for 5-ethyloxindole hydrolysis, require anhydrous AlCl3 (typically 3-5 molar equivalents), produce substantial acidic waste, and afford variable yields ranging from 45-70% [2]. The Sandmeyer-based approach is reported to be more amenable to industrial scale-up, generating less toxic waste and reducing production cost, although precise comparative yield figures between the two routes for this specific compound remain proprietary [1].

Process chemistry Green synthesis Intermediate manufacturing

Chemical Purity Specification and Traceability of 5-Ethyl-2-aminophenylacetic Acid as a Pharmacopoeia-Relevant Intermediate

Commercially sourced 5-ethyl-2-aminophenylacetic acid is typically supplied at ≥95% purity (HPLC), with molecular formula C10H13NO2 and molecular weight 179.22 g/mol . By contrast, the unsubstituted 2-aminophenylacetic acid (CAS 3342-77-6, C8H9NO2, MW 151.16) and the 5-methyl analogue (CAS 37777-65-4, C9H11NO2, MW 165.19) differ in both molecular weight and chromatographic retention behaviour, enabling unambiguous identity confirmation by LC-MS or HPLC when multiple aminophenylacetic acid intermediates are handled in the same facility . The 5-ethyl homologue is specifically indexed as the core substructure in the ChEBI ontology (CHEBI:76269, as the scaffold of robenacoxib), providing a standardised identifier for regulatory submissions and procurement specification alignment [1].

Intermediate quality control API precursor Regulatory compliance

Procurement Application Scenarios for 5-Ethyl-2-aminophenylacetic Acid


Large-Scale Synthesis of Robenacoxib (Onsior) for Veterinary Pharmaceutical Manufacturing

This is the definitive industrial use case. 5-Ethyl-2-aminophenylacetic acid is the only commercially viable intermediate that can be converted to robenacoxib via a single N-arylation step with 2,3,5,6-tetrafluorophenyl halide [1]. The downstream robenacoxib product, a COX-2 selective veterinary NSAID, achieves 90% COX-2 inhibition with only 5% COX-1 inhibition at clinical plasma concentrations, a selectivity profile that is unattainable if the intermediate carries a different 5-substituent [2]. Procuring the ethyl homologue eliminates the need for custom synthesis of the intermediate and ensures regulatory alignment with existing Drug Master Files for robenacoxib.

Structure-Activity Relationship Studies of COX-2 Selective Inhibitors in the 5-Alkyl-2-arylaminophenylacetic Acid Series

In academic and industrial medicinal chemistry, the 5-ethyl vs. 5-methyl substitution represents a critical variable for COX-2 selectivity tuning. The patent literature establishes that the 5-ethyl series (R = ethyl in Formula I) can produce compounds with COX-2 IC50 values as low as 0.007 µM in cell-based assays, while the 5-methyl series produces lumiracoxib with IC50 approximately 4 µM for human COX-2 [1][3]. Researchers exploring the SAR of COX-2 inhibitors require the 5-ethyl intermediate to generate analogues for direct comparison with the 5-methyl scaffold, enabling rational optimisation of selectivity and metabolic stability.

Process Development and Green Chemistry Route Optimisation for Aminophenylacetic Acid Intermediates

The Sandmeyer-based synthetic route disclosed in CN115286524A specifically targets 5-ethyl-2-aminophenylacetic acid derivatives as robenacoxib precursors, offering a process that eliminates AlCl3 and anhydrous conditions [1]. Process chemistry groups evaluating cost-effective, scalable routes to this intermediate can compare the Sandmeyer route to traditional Friedel-Crafts hydrolysis; the absence of Lewis acid catalysts reduces equipment corrosion, waste treatment costs, and worker exposure risk. This compound therefore serves as a benchmark substrate for green chemistry metric evaluation in pharmaceutical intermediate manufacturing.

Analytical Reference Standard for Quality Control of Robenacoxib API Manufacturing

Because 5-ethyl-2-aminophenylacetic acid is the immediate synthetic precursor to robenacoxib, it is a critical impurity marker in the final API. Pharmacopoeia-compliant quality control requires a well-characterised reference standard of this intermediate to quantify residual levels in robenacoxib drug substance by HPLC [3]. The distinct retention time and mass spectrum (MW 179.22 vs. 370.36 for robenacoxib) allow for unambiguous detection, making it an essential procurement item for QC laboratories supporting robenacoxib manufacturing.

Quote Request

Request a Quote for 5-Ethyl-2-aminophenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.